3-Hydroxycarbofuran-d3

Description

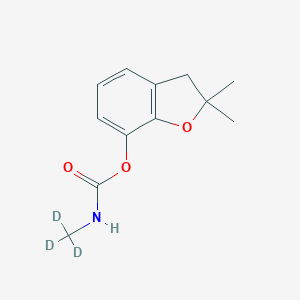

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583577 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007459-98-4 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007459-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate, an isotopically labeled analog of the carbamate insecticide Carbofuran. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolism, and environmental science who require a stable-labeled internal standard for quantitative analysis or for tracer studies.

The synthesis of Carbofuran and its analogs involves a multi-step process. The core of this synthesis is the formation of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as Carbofuran phenol. Following the preparation of this phenol, the final step involves carbamoylation with the appropriately labeled methyl isocyanate.

Synthesis Pathway Overview

The most common and industrially significant route to Carbofuran phenol, and consequently to Carbofuran itself, begins with catechol. This pathway involves an etherification followed by a Claisen rearrangement and cyclization. An alternative patented route has also been developed starting from 1,2-cyclohexanedione. The final carbamoylation step is a well-established reaction.

For the synthesis of the deuterated analog, (²H₃)methyl isocyanate is used in the final step in place of standard methyl isocyanate.

Caption: General synthesis pathway for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate starting from Catechol.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Carbofuran, adapted for the preparation of the deuterated analog.

Step 1: Synthesis of 2-Methallyloxyphenol

This step involves the etherification of catechol with methallyl chloride.

-

Materials: Catechol, methallyl chloride, potassium carbonate, potassium iodide, dry acetone.

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add catechol, potassium carbonate, and potassium iodide in dry acetone.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Slowly add methallyl chloride to the refluxing mixture.

-

Continue refluxing until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methallyloxyphenol.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol)

This step involves the thermal rearrangement and cyclization of 2-methallyloxyphenol.

-

Materials: 2-Methallyloxyphenol.

-

Procedure:

-

Heat 2-methallyloxyphenol in a suitable high-boiling solvent or neat under a nitrogen atmosphere.

-

The Claisen rearrangement and subsequent cyclization occur at elevated temperatures, typically in the range of 180-220°C.

-

The progress of the reaction can be monitored by TLC or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled.

-

The resulting Carbofuran phenol can be purified by vacuum distillation or recrystallization.

-

An alternative patented procedure for the synthesis of Carbofuran Phenol involves the reaction of 1,2-cyclohexanedione with a beta-methallyl compound followed by a Claisen rearrangement and aromatization.[1][2] This method involves heating the intermediate, 2-β-methallyloxy-2-cyclohexen-1-one, at 150°C for several hours, followed by the addition of an aromatization catalyst like sulfur and further heating at 185-203°C.[1][3]

Step 3: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate

This is the final carbamoylation step to yield the desired product.

-

Materials: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol), (²H₃)methyl isocyanate, tertiary amine catalyst (e.g., triethylamine), dry solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

Dissolve Carbofuran phenol in a dry, inert solvent in a reaction vessel under a nitrogen atmosphere.

-

Add a catalytic amount of a tertiary amine.

-

Slowly add a stoichiometric amount of (²H₃)methyl isocyanate to the solution. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a crystalline solid.

-

Caption: Experimental workflow for the final carbamoylation step.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Carbofuran and its intermediates. Yields and conditions can vary depending on the specific procedure and scale of the reaction.

| Step | Reactants | Catalyst/Reagents | Temperature | Pressure | Yield | Reference |

| Synthesis of 2-β-methallyloxy-2-cyclohexen-1-one | 1,2-Cyclohexanedione, β-methallyl chloride | K₂CO₃, KI, Acetone | Reflux | Ambient | 61% | [2][3] |

| Synthesis of Carbofuran Phenol | 2-β-methallyloxy-2-cyclohexen-1-one | Sulfur | 150°C then 185-203°C | Ambient | ~100% | [1][3] |

| Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, Methyl Isocyanate | Tertiary Amine | Room Temp. to elevated | Ambient | High | [4] |

| Synthesis of an analog (ethylcarbamate) | 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran, ethylcarbamoyl chloride | - | 10°C | Ambient | 85% | [5] |

Note: The synthesis of the (²H₃)methylcarbamate is expected to have a similar high yield to the unlabeled analog in the final step, as the isotopic substitution does not significantly alter the reactivity of the methyl isocyanate.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂²H₃NO₃ | - |

| Molar Mass | 224.28 g/mol | - |

| Appearance | White crystalline solid | [6] |

| Melting Point | 150-152 °C (for Carbofuran) | [7] |

| Boiling Point | 313.3 °C (for Carbofuran) | [6] |

| Solubility in Water | 320 mg/L (for Carbofuran) | [6] |

| Stability | Stable under neutral or acidic conditions; unstable in alkaline media. | [7][8] |

This technical guide provides a framework for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate. Researchers should consult the primary literature for more detailed experimental conditions and safety precautions. The handling of highly toxic materials such as methyl isocyanate requires appropriate safety measures and should only be performed by trained personnel in a well-ventilated fume hood.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Improved process for the preparation of carbofuran - Patent 0107399 [data.epo.org]

- 3. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbofuran - Wikipedia [en.wikipedia.org]

- 7. fao.org [fao.org]

- 8. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Deuterated Carbofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum carbamate pesticide known for its high toxicity and efficacy as an insecticide and nematicide.[1] In analytical chemistry, drug metabolism studies, and pharmacokinetics, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification, especially when using mass spectrometry-based methods.[2] Deuterated carbofuran, typically carbofuran-d3 where the three hydrogen atoms on the N-methyl group are replaced by deuterium, serves as an ideal internal standard for the analysis of carbofuran.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation by a mass spectrometer.[5] This guide provides a comprehensive overview of the chemical properties of deuterated carbofuran, its synthesis, analytical applications, and metabolic pathways.

Chemical and Physical Properties

The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight but generally has a minimal effect on its physical and chemical properties. The properties of deuterated carbofuran (specifically carbofuran-d3) are therefore very similar to those of its non-deuterated counterpart.[5]

Table 1: Chemical and Physical Properties of Carbofuran and Deuterated Carbofuran (Carbofuran-d3)

| Property | Carbofuran | Deuterated Carbofuran (Carbofuran-d3) | Reference(s) |

| Chemical Name | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | [3][6] |

| Synonyms | Furadan, Curaterr, Yaltox | BAY 70143-d3 | [3][6] |

| CAS Number | 1563-66-2 | 1007459-98-4 | [3][6] |

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₂D₃NO₃ | [3][6] |

| Molecular Weight | 221.26 g/mol | 224.27 g/mol | [7][8] |

| Appearance | White crystalline solid | Not specified, expected to be a white solid | [6][9] |

| Melting Point | 153-154 °C | Not empirically determined, expected to be very similar to carbofuran | [9][10] |

| Water Solubility | 320-700 mg/L at 25 °C | Not empirically determined, expected to be very similar to carbofuran | [9][10] |

| Solubility in Organic Solvents | Very soluble in acetone, acetonitrile, benzene, and cyclohexanone | Slightly soluble in chloroform and methanol (when heated) | [3][10] |

| Stability | Stable under neutral or acidic conditions; unstable in alkaline media. | Expected to have similar stability. | [6][8] |

| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₃) | [3] |

Note: Many physical properties of deuterated carbofuran are not explicitly documented in the literature. The values presented are based on the properties of unlabeled carbofuran, as significant deviations are not expected.

Chromatographic Behavior

In gas chromatography (GC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[11] This effect is attributed to the larger size of deuterium atoms compared to protium (hydrogen), which can weaken the interaction of the molecule with the stationary phase.[11] The position of deuterium substitution can also influence the retention time.[12][13]

Synthesis of Deuterated Carbofuran

The synthesis of carbofuran typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (carbofuran phenol) with methyl isocyanate.[1][14] For the synthesis of carbofuran-d3, a deuterated version of methyl isocyanate (methyl-d3-isocyanate) would be used in this reaction.

A general synthetic pathway for carbofuran involves:

-

Alkylation of 1,2-cyclohexanedione with a beta-methallyl compound.[15]

-

A Claisen rearrangement and aromatization to produce carbofuran phenol.[15]

-

Reaction of the resulting carbofuran phenol with methyl isocyanate (or methyl-d3-isocyanate for the deuterated version) in the presence of a tertiary amine catalyst to yield carbofuran (or carbofuran-d3).[14][16]

Analytical Applications and Experimental Protocols

Deuterated carbofuran is primarily used as an internal standard for the quantification of carbofuran in various matrices, such as environmental samples (water, soil) and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7][17] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[2][18]

Experimental Protocol: Quantification of Carbofuran in Water Samples using LC-MS/MS

This protocol describes a general method for the determination of carbofuran in water, adapted from established analytical procedures.[19][20]

1. Materials and Reagents:

-

Carbofuran analytical standard

-

Carbofuran-d3 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

2. Preparation of Standards:

-

Prepare stock solutions of carbofuran and carbofuran-d3 in methanol.

-

Create a series of calibration standards by spiking known concentrations of carbofuran into blank water samples.

-

Prepare a working internal standard solution of carbofuran-d3.

3. Sample Preparation:

-

Collect water samples in appropriate containers.

-

Spike a known volume of each sample, calibration standard, and quality control sample with the carbofuran-d3 internal standard solution.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes from the cartridges using an appropriate solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

-

Filter the reconstituted samples through a 0.45 µm syringe filter into autosampler vials.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation of carbofuran from matrix components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both carbofuran and carbofuran-d3. These transitions should be optimized for the specific instrument being used.

-

5. Data Analysis:

-

Quantify carbofuran in the samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Metabolic Pathways of Carbofuran

The metabolism of carbofuran is a critical aspect of its toxicology and environmental fate. The primary metabolic pathway involves oxidation and hydrolysis. In mammals, cytochrome P450 enzymes, particularly CYP3A4, are responsible for the initial oxidative metabolism.[21]

The main metabolic transformations include:

-

Hydroxylation: Oxidation of the furan ring to form 3-hydroxycarbofuran, a major metabolite that is also toxic.[21]

-

Oxidation: Further oxidation of 3-hydroxycarbofuran to 3-ketocarbofuran.

-

Hydrolysis: Cleavage of the carbamate ester bond to form carbofuran phenol, which is significantly less toxic.[22]

-

Ring Oxidation: Hydroxylation can also occur at other positions on the aromatic ring.[23]

Bacterial degradation of carbofuran can proceed through hydrolysis to carbofuran phenol or via an oxidative pathway.[22]

Below is a diagram illustrating the primary metabolic pathways of carbofuran.

Caption: Primary metabolic pathways of Carbofuran.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of carbofuran in an environmental sample using deuterated carbofuran as an internal standard.

Caption: Workflow for Carbofuran analysis with an internal standard.

Conclusion

Deuterated carbofuran is an indispensable tool for the accurate and reliable quantification of carbofuran in complex matrices. Its chemical and physical properties closely mimic those of the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods. Understanding its properties, synthesis, and appropriate use in experimental protocols is essential for researchers in environmental science, toxicology, and drug development to generate high-quality data. The metabolic pathways of carbofuran, leading to various transformation products, underscore the importance of precise analytical methods for monitoring both the parent compound and its metabolites.

References

- 1. Carbofuran - Wikipedia [en.wikipedia.org]

- 2. texilajournal.com [texilajournal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Carbofuran-d3 | 1007459-98-4 | Benchchem [benchchem.com]

- 6. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbofuran-d3 PESTANAL , analytical standard 1007459-98-4 [sigmaaldrich.com]

- 8. fao.org [fao.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]

- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 16. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 17. lcms.cz [lcms.cz]

- 18. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 20. ssi.shimadzu.com [ssi.shimadzu.com]

- 21. researchgate.net [researchgate.net]

- 22. Bacterial metabolism of carbofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Carbofuran Degradation Pathway [eawag-bbd.ethz.ch]

In-Depth Mass Spectral Characterization of Carbofuran-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characterization of Carbofuran-d3, a deuterated isotopologue of the N-methylcarbamate pesticide Carbofuran. Often employed as an internal standard in quantitative analytical methods, a thorough understanding of its behavior in mass spectrometry is crucial for accurate and reliable results. This document details its mass spectral properties, fragmentation patterns, and typical experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectral Data and Fragmentation Analysis

Carbofuran-d3 is specifically labeled with three deuterium atoms on the N-methyl group of the carbamate moiety. This isotopic labeling results in a mass shift of +3 Da compared to its unlabeled counterpart, a key feature for its use as an internal standard. The mass spectral data for Carbofuran-d3 is summarized in the table below.

The primary fragmentation pathway of protonated Carbofuran-d3, like the unlabeled compound, involves the cleavage of the carbamate group. This results in the neutral loss of deuterated methyl isocyanate (CD3NCO), leading to the formation of a stable product ion.

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |

| Carbofuran-d3 | 225.3 | 165.3 | 10 - 20 |

Table 1: Quantitative Mass Spectral Data for Carbofuran-d3. The table outlines the typical precursor and product ions observed in tandem mass spectrometry, along with a representative range for collision energy.

Fragmentation Pathway of Carbofuran-d3

The fragmentation of Carbofuran-d3 is a targeted process, ideal for Multiple Reaction Monitoring (MRM) in quantitative assays. The deuterated N-methyl group is central to its characteristic fragmentation.

Caption: Fragmentation pathway of Carbofuran-d3 in MS/MS.

Experimental Protocols

The following sections detail typical methodologies for the analysis of Carbofuran-d3, primarily in its role as an internal standard for the quantification of Carbofuran in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable material) is homogenized.

-

Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the Carbofuran-d3 internal standard solution. The tube is shaken vigorously for 1 minute.

-

Salting Out: A salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

-

Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and MgSO4). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2-5 minutes.

-

Final Extract: The resulting supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Capillary Voltage: 3.0 - 4.0 kV.

Experimental Workflow

The general workflow for the quantitative analysis of Carbofuran using Carbofuran-d3 as an internal standard is a streamlined process from sample receipt to data analysis.

Caption: General experimental workflow for Carbofuran analysis.

This guide provides the fundamental technical information for the mass spectral characterization and analysis of Carbofuran-d3. Researchers and scientists can utilize this information to develop and validate robust analytical methods for the quantification of Carbofuran in various matrices, ensuring data of the highest quality and reliability.

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate) is a broad-spectrum carbamate pesticide that has been widely used as an insecticide, nematicide, and acaricide in agricultural applications.[1][2] Despite its effectiveness in pest control, its high toxicity and potential for environmental contamination have raised significant concerns.[1][2] Understanding the environmental fate and degradation of carbofuran is crucial for assessing its ecological risk and developing strategies for the remediation of contaminated sites. This technical guide provides a comprehensive overview of the persistence, mobility, and transformation of carbofuran in various environmental compartments, with a focus on its primary degradation pathways: hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties of Carbofuran

Carbofuran is a white crystalline solid with moderate solubility in water and a high mobility potential in soil.[1][2] Its persistence in the environment is influenced by a variety of factors, including pH, temperature, soil type, and the presence of microorganisms.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| CAS Number | 1563-66-2 | [1] |

| Water Solubility | 351 mg/L | [1] |

| Vapor Pressure | 4.85 x 10⁻⁶ mm Hg at 19°C | [3] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.8 (at pH 7 and 20°C) | [4] |

Table 1: Physicochemical Properties of Carbofuran

Environmental Fate of Carbofuran

The environmental fate of carbofuran is governed by a combination of transport and transformation processes that determine its concentration, persistence, and potential for exposure in different environmental matrices.

Persistence and Mobility in Soil

Carbofuran exhibits variable persistence in soil, with reported half-lives ranging from a few days to several months.[3][5] Its mobility in soil is generally high due to its moderate water solubility and relatively low adsorption to soil particles, which poses a risk of groundwater contamination.[1][3] The persistence and mobility are significantly influenced by soil properties such as organic matter content, clay content, and pH.[1]

Persistence in Water

In aquatic environments, the persistence of carbofuran is primarily dictated by the rate of hydrolysis, which is highly pH-dependent.[1][6] It is relatively stable under acidic to neutral conditions but degrades rapidly in alkaline waters.[1][6] Photolysis and microbial degradation also contribute to its dissipation in aquatic systems.[1]

Degradation Pathways of Carbofuran

The breakdown of carbofuran in the environment occurs through three primary mechanisms: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors. The main degradation products typically identified are carbofuran phenol, 3-hydroxycarbofuran, and 3-ketocarbofuran. [1, 3-hydroxycarbofuran, and 3-ketocarbofuran are reported to be as toxic as the parent compound, while carbofuran phenol is significantly less toxic.[1]

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for carbofuran, particularly in alkaline environments.[1] The reaction involves the cleavage of the carbamate linkage, yielding carbofuran phenol and methylamine.[6] The rate of hydrolysis is highly dependent on pH and temperature, with faster degradation observed at higher pH and temperatures.[4][7]

Quantitative Data on Carbofuran Hydrolysis

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 5 | 28 | 690 days | [8] |

| 7 | 25 | 35 days | [1] |

| 7 | 28 | 26 days | [8] |

| 8 | 25 | 1 week | [1] |

| 9 | 28 | < 1 day | [8] |

| 10 | 25 | 1.2 hours | [4] |

Table 2: Half-life of Carbofuran Hydrolysis at Different pH and Temperatures

Photolysis

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of carbofuran, especially in surface waters and on soil surfaces.[1] This process involves the absorption of light energy, which leads to the cleavage of chemical bonds. The rate of photolysis is influenced by light intensity and the presence of photosensitizing substances in the environment.[1][9] The quantum yield for carbofuran photolysis on a solid support has been determined to be 2.1 x 10⁻⁴.[10][11]

Quantitative Data on Carbofuran Photodegradation

| Matrix | Light Source | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Distilled Water | 300 nm | 0.1941 /hr | 3.57 hours | [1] |

| Ottawa Sand | Dark | 0.0151 /day | 39.7 days | [1] |

| Laysan Sand | Dark | 0.0182 /day | 40.9 days | [1] |

| Kaolin Film Surface | Sunlight | 7.0 x 10⁻³ /min | - | [10][11] |

| TiO₂ Film | UV Light | 2.9 x 10⁻³ /min | 4 hours | [6] |

Table 3: Photodegradation Rates of Carbofuran in Different Matrices

Microbial Degradation

Microbial degradation is a key biotic pathway for the dissipation of carbofuran in soil and water.[1] A wide variety of microorganisms, including bacteria and fungi, have been identified to be capable of degrading carbofuran, often using it as a source of carbon and nitrogen.[12] The primary mechanism of microbial degradation is the hydrolysis of the carbamate bond by a carbofuran hydrolase enzyme, leading to the formation of carbofuran phenol.[12] Further degradation of the aromatic ring can also occur. The rate of microbial degradation is influenced by soil type, temperature, moisture, and the history of pesticide application, with enhanced degradation often observed in soils with a history of carbofuran use.[13]

Quantitative Data on Carbofuran Microbial Degradation

| Soil Type | Prior Exposure | Half-life (t₁/₂) | Reference |

| Not specified | No | 34.99% degradation in 24 days | [13] |

| Clay Soil | Yes | 8 days | [14] |

| Clay Soil | No | 19 days | [14] |

| Sandy Loam | - | 7-14 days | [3] |

| Clay Loam | - | 14-28 days | [3] |

Table 4: Half-life of Carbofuran Microbial Degradation in Different Soils

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate of carbofuran. The following sections outline key methodologies for studying its degradation.

Hydrolysis Rate Constant Determination (Following OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of carbofuran as a function of pH.[14][15][16]

Workflow for Hydrolysis Study

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Preparation of Test Solution: Prepare a sterile stock solution of carbofuran in a suitable solvent.

-

Spiking: Add a small volume of the carbofuran stock solution to each buffer solution to achieve a final concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the concentration of carbofuran and its primary hydrolysis product, carbofuran phenol, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]

-

Data Analysis: Determine the pseudo-first-order rate constant (k) by plotting the natural logarithm of the carbofuran concentration versus time. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

Photolysis Study

This protocol outlines a method to determine the rate of photodegradation of carbofuran in water.

Workflow for Photolysis Study

Methodology:

-

Preparation of Test Solution: Prepare an aqueous solution of carbofuran in purified water.

-

Irradiation: Expose the test solution to a light source that simulates sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Simultaneously, incubate an identical test solution in the dark at the same temperature to measure hydrolysis.

-

Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

-

Analysis: Determine the concentration of carbofuran in each sample using HPLC-UV.

-

Data Analysis: Calculate the rate of photolysis by subtracting the rate of hydrolysis (from the dark control) from the total degradation rate observed in the irradiated sample.

Microbial Degradation in Soil

This protocol describes a laboratory microcosm study to assess the microbial degradation of carbofuran in soil.[18]

Workflow for Soil Microcosm Study

Methodology:

-

Soil Preparation: Collect fresh soil, sieve it to remove large debris, and determine its properties (pH, organic matter content, texture).

-

Microcosm Setup: Place a known amount of soil into individual containers (microcosms).

-

Spiking: Treat the soil with a solution of carbofuran to achieve the desired concentration.

-

Sterile Control: Prepare parallel microcosms with sterilized soil (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.

-

Incubation: Incubate all microcosms in the dark at a controlled temperature and maintain soil moisture.

-

Sampling and Extraction: At selected time intervals, collect soil samples and extract carbofuran and its metabolites using an appropriate solvent and technique (e.g., QuEChERS).[7]

-

Analysis: Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.[17][19]

-

Data Analysis: Compare the dissipation of carbofuran in the non-sterile and sterile soils to determine the rate and extent of microbial degradation.

Conclusion

The environmental fate of carbofuran is a complex interplay of abiotic and biotic processes. Hydrolysis, photolysis, and microbial degradation are the principal pathways leading to its transformation in soil and water. The rate of these degradation processes is highly dependent on environmental conditions, resulting in a wide range of reported persistence for carbofuran. The formation of toxic metabolites, such as 3-hydroxycarbofuran and 3-ketocarbofuran, underscores the importance of understanding the complete degradation pathway to fully assess the environmental risk associated with carbofuran use. The standardized experimental protocols outlined in this guide provide a framework for researchers to generate reliable data on the environmental behavior of carbofuran, which is essential for informed regulatory decisions and the development of effective remediation strategies. Further research is warranted to generate more comprehensive quantitative data on degradation rates and metabolite formation across a wider variety of environmental conditions. to generate more comprehensive quantitative data on degradation rates and metabolite formation across a wider variety of environmental conditions.

References

- 1. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Assessing soil contamination A reference manual [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Carbofuran residues in soil and consumption risks among farmers growing vegetables in Ubon Ratchathani Province, Thailand [aimspress.com]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. ikm.org.my [ikm.org.my]

- 8. fao.org [fao.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of the pesticide carbofuran on clay and soil surfaces upon sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 13. Carbofuran, Malathion and 2,4-D Degradation by Bacterial Activity - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 17. VALIDATION OF AN ANALYTICAL METHOD FOR CARBOFURAN DETERMINATION ON SOILS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH UV DETECTION (HPLC-UV) [scielo.org.co]

- 18. Enhanced Carbofuran Degradation Using Immobilized and Free Cells of Enterobacter sp. Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Persistence and metabolism of carbofuran in the soil and sugarcane plant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Metabolic Pathways of Carbofuran and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran is a broad-spectrum N-methyl carbamate pesticide recognized for its high efficacy as an insecticide, nematicide, and acaricide.[1][2][3] However, its utility is paralleled by its significant toxicity to non-target organisms, including mammals and wildlife.[3][4][5] This technical guide provides a comprehensive overview of the toxicology and metabolic pathways of carbofuran and its principal metabolites. The primary mechanism of toxicity, cholinesterase inhibition, is detailed, along with the metabolic transformations that modulate its toxic potential. This document summarizes key quantitative toxicological data, outlines relevant experimental methodologies, and employs visualizations to elucidate complex biological pathways and workflows, serving as a critical resource for professionals in toxicology and drug development.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism underlying carbofuran's toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][6][7] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

Carbofuran acts as a competitive inhibitor, binding to the active site of AChE. This binding results in the carbamoylation of the enzyme, rendering it temporarily inactive.[8] The inhibition of AChE leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of cholinergic receptors.[9][10] This overstimulation results in a range of clinical signs known as cholinergic syndrome, which includes salivation, lacrimation, urination, defecation, and emesis (SLUDGE syndrome), as well as more severe effects like muscle twitching, convulsions, and ultimately, death from respiratory failure.[10][11][12] Unlike organophosphates, the carbamoylation of AChE by carbamates like carbofuran is reversible, and spontaneous reactivation of the enzyme can occur.[8][11]

Metabolic Pathways of Carbofuran

Carbofuran is extensively metabolized in mammals, primarily in the liver. The metabolic process involves a series of Phase I and Phase II reactions aimed at detoxifying and facilitating the excretion of the compound. The key enzymes in Phase I metabolism are from the Cytochrome P450 (CYP) superfamily.[6][13]

Phase I Metabolism (Oxidation and Hydrolysis):

-

Oxidation: The primary metabolic pathway for carbofuran is oxidation, mediated by CYP enzymes.[6] In humans, CYP3A4 is the major isoform responsible for carbofuran oxidation, with ancillary roles played by CYP1A2 and CYP2C19.[6][13] This contrasts with rats, where the CYP2C family appears to have a primary role.[6] Oxidation leads to the formation of several key metabolites:

-

3-Hydroxycarbofuran: This is the major oxidative metabolite.[6][13] It is an active metabolite, meaning it also possesses potent anticholinesterase activity.[8][14][15]

-

3-Ketocarbofuran: Further oxidation of 3-hydroxycarbofuran can yield 3-ketocarbofuran, another toxicologically significant metabolite.[1][2][16]

-

-

Hydrolysis: The carbamate ester linkage in carbofuran can be hydrolyzed, leading to the formation of Carbofuran-7-phenol . This metabolite is significantly less toxic than the parent compound.[4][17] Further oxidation of the phenol metabolites can also occur.[4]

Phase II Metabolism (Conjugation):

The hydroxylated metabolites, such as 3-hydroxycarbofuran and the phenolic derivatives, can undergo Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion in the urine.[13]

Quantitative Toxicology Data

Carbofuran is classified as highly toxic via oral and inhalation routes.[11][18] Its primary metabolites, 3-hydroxycarbofuran and 3-ketocarbofuran, are considered to be approximately as toxic as the parent compound, contributing significantly to the overall toxicity after exposure.[1][2][4] Carbofuran-7-phenol is substantially less toxic.[4]

| Compound | Species | Route | LD50 Value | Reference(s) |

| Carbofuran | Rat | Oral | 5 - 14.1 mg/kg | [11][19][20] |

| Carbofuran | Mouse | Oral | 2 mg/kg | [10][11] |

| Carbofuran | Dog | Oral | 15 - 19 mg/kg | [11][20] |

| Carbofuran | Rabbit | Dermal | >1000 mg/kg | [11] |

| Carbofuran | Mallard Duck | Oral | 0.48 - 0.51 mg/kg | [10][11] |

| 3-Hydroxycarbofuran | Rat | Oral | 17.9 - 18 mg/kg | [21][22] |

| 3-Hydroxycarbofuran | Mosquito | - | LC50: 0.75 ppm | [14] |

Table 1: Acute Toxicity Values (LD50/LC50) for Carbofuran and its Metabolite.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a generalized workflow for assessing the metabolism of carbofuran using liver microsomes from different species (e.g., human, rat, mouse), a standard method for studying Phase I metabolism.

Objective: To determine the rate of formation of carbofuran metabolites (e.g., 3-hydroxycarbofuran) and identify the primary Cytochrome P450 enzymes involved.

Methodology:

-

Preparation: Liver microsomes (commercially available or prepared from tissue homogenates) are thawed on ice. A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), microsomes, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for CYP450 activity.

-

Incubation: The reaction is initiated by adding carbofuran (substrate) to the pre-warmed reaction mixture. The incubation is carried out in a shaking water bath at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.

-

Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of carbofuran and its metabolites by comparing their retention times and mass-to-charge ratios with known standards.

-

Enzyme Identification (Optional): To identify specific CYP isoforms, the assay can be repeated in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or by using recombinant human CYP enzymes.[6][13]

References

- 1. Carbofuran toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Carbofuran toxicity and its microbial degradation in contaminated environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 5. scispace.com [scispace.com]

- 6. In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate poisoning in wildlife | Animal Health Laboratory [uoguelph.ca]

- 11. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]

- 12. osha.gov [osha.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. Carbofuran and Wildlife Poisoning - RSC ECG [envchemgroup.com]

- 20. Carbofuran - Wikipedia [en.wikipedia.org]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. cdpr.ca.gov [cdpr.ca.gov]

Physical and chemical properties of Carbofuran-d3 analytical standard

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and metabolic pathways of Carbofuran-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data and experimental protocols to facilitate its use as an analytical standard.

Core Physical and Chemical Properties

Carbofuran-d3 is the deuterated isotopologue of Carbofuran, a broad-spectrum carbamate insecticide. The introduction of three deuterium atoms on the N-methyl group results in a molecular weight increase of approximately 3 amu compared to the parent compound. While many physical properties of Carbofuran-d3 are not extensively documented, they are expected to be very similar to those of unlabeled Carbofuran. The primary difference lies in their mass, which is fundamental for its use as an internal standard in mass spectrometry-based analytical methods.[1]

It is important to note that deuteration can lead to minor changes in physical properties such as boiling point, melting point, and vapor pressure due to the change in bond vibrational energy.[2] However, for the purposes of its use as an internal standard in chromatographic methods, its retention time is nearly identical to that of the unlabeled compound.[3]

Table 1: General Properties of Carbofuran-d3

| Property | Value | Source(s) |

| Chemical Name | N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | [4] |

| Synonyms | BAY 70143-d3, Furadan-d3 | [4] |

| CAS Number | 1007459-98-4 | [4] |

| Molecular Formula | C₁₂H₁₂D₃NO₃ | [4] |

| Molecular Weight | 224.3 g/mol | [4] |

| Appearance | Solid | - |

| Purity | ≥99% deuterated forms (d1-d3) | [4] |

Table 2: Physicochemical Properties of Unlabeled Carbofuran

| Property | Value | Source(s) |

| Melting Point | 153-154 °C | [5] |

| Boiling Point | Decomposes before boiling | - |

| Vapor Pressure | 3.1 x 10⁻⁷ mbar (at 20 °C) | [5] |

| Solubility | Water: 320 mg/L (at 25 °C) | [5] |

| Chloroform: Slightly soluble | [4] | |

| Methanol: Slightly soluble when heated | [4] | |

| log Kow | 2.32 | [5] |

Synthesis

The synthesis of Carbofuran-d3 follows the same general pathway as unlabeled Carbofuran, with the key difference being the use of a deuterated reagent. The final step in the synthesis of Carbofuran is the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate.[6][7][8] To produce Carbofuran-d3, deuterated methyl-d3 isocyanate (CD₃NCO) is used in this final step.

Experimental Protocols

Carbofuran-d3 is primarily used as an internal standard in the quantitative analysis of Carbofuran in various matrices, such as environmental samples and agricultural products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective analytical approach.[9][10]

QuEChERS Method for Carbofuran Analysis using Carbofuran-d3 Internal Standard

This protocol is adapted from the method described by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[9][10]

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known concentration of Carbofuran-d3 internal standard solution.

-

Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

-

Shake vigorously for 1 minute and then centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant from the extraction step.

-

Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and then centrifuge.

3. Analysis by LC-MS/MS:

-

Take the final cleaned-up extract for injection into the LC-MS/MS system.

-

The separation is typically performed on a C18 reversed-phase column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for both Carbofuran and Carbofuran-d3.

The use of Carbofuran-d3 as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of Carbofuran residues.[11]

Signaling and Metabolic Pathways

Carbofuran, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme.[4] AChE is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The metabolism of Carbofuran in mammals primarily occurs in the liver and involves several enzymatic reactions, including oxidation and hydrolysis.[12] The major metabolic pathway involves the oxidation of the furan ring to produce 3-hydroxycarbofuran, which can be further oxidized to 3-ketocarbofuran.[13] Hydrolysis of the carbamate ester bond leads to the formation of carbofuran phenol.[12]

Below are Graphviz diagrams illustrating the workflow of the QuEChERS method and the metabolic pathway of Carbofuran.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 8. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers and Research Applications of Carbofuran-d3

For researchers, scientists, and professionals in drug development, the use of isotopically labeled standards is crucial for accurate quantification in analytical studies. This in-depth technical guide provides an overview of commercial suppliers of Carbofuran-d3, a deuterated internal standard for the highly toxic carbamate insecticide, carbofuran. Furthermore, it details experimental protocols for its application in analytical chemistry and explores the biochemical mechanism of action of its non-labeled counterpart.

Commercial Availability of Carbofuran-d3

Carbofuran-d3 is primarily utilized as an internal standard in mass spectrometry-based methods to ensure the precise quantification of carbofuran in various matrices, including environmental and biological samples. Several reputable chemical suppliers offer Carbofuran-d3 for research purposes. The following table summarizes the product information from key commercial vendors.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity/Grade |

| Sigma-Aldrich | Carbofuran-d3 PESTANAL®, analytical standard | 34019 | 1007459-98-4 | C₁₂H₁₂D₃NO₃ | Analytical Standard |

| Cayman Chemical | Carbofuran-d3 | 25636 | 1007459-98-4 | C₁₂H₁₂D₃NO₃ | ≥98% (Carbofuran-d3) |

| LGC Standards | Carbofuran D3 (N-methyl D3) | TRC-C175802-10MG | 1007459-98-4 | C₁₂H₁₂D₃NO₃ | Not specified |

| VIVAN Life Sciences | Carbofuran-d3 | VLCS-00520 | 1007459-98-4 | C₁₂H₁₂D₃NO₃ | Not specified |

| HPC Standards GmbH | D3-Carbofuran | 676034 | 1007459-98-4 | C₁₂H₁₂D₃NO₃ | High-purity reference material |

Experimental Protocols

The primary application of Carbofuran-d3 is as an internal standard in chromatographic and mass spectrometric analysis of carbofuran. Its utility stems from its similar chemical and physical properties to carbofuran, while its mass difference allows for clear differentiation in mass spectrometry.

Quantification of Carbofuran in Water Samples using LC-MS/MS with Carbofuran-d3 Internal Standard

This protocol outlines a general procedure for the analysis of carbofuran in water samples.

1. Sample Preparation:

-

Collect water samples in clean glass containers.

-

To a 100 mL aliquot of the water sample, add a known concentration of Carbofuran-d3 solution (e.g., 100 ng/mL) as the internal standard.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate organic solvent, such as acetonitrile or methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 50:50 v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both carbofuran and Carbofuran-d3.

-

Carbofuran: e.g., m/z 222 -> 165

-

Carbofuran-d3: e.g., m/z 225 -> 168

-

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of carbofuran to the peak area of Carbofuran-d3 against the concentration of carbofuran standards.

-

Determine the concentration of carbofuran in the unknown samples from the calibration curve.

-

Acetylcholinesterase Inhibition Assay

Carbofuran's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). While Carbofuran-d3 is not typically used in this assay, understanding the mechanism is vital for researchers in this field. This assay can be used to determine the potency of carbofuran as an AChE inhibitor.

1. Principle:

-

AChE hydrolyzes the substrate acetylthiocholine to thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

-

In the presence of an inhibitor like carbofuran, the activity of AChE is reduced, leading to a decrease in the rate of color formation.

2. Protocol:

-

Prepare a stock solution of carbofuran in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add:

-

Phosphate buffer (pH 8.0).

-

AChE enzyme solution.

-

Varying concentrations of carbofuran solution.

-

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a solution of acetylthiocholine and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition for each carbofuran concentration.

-

Plot the percentage of inhibition against the logarithm of the carbofuran concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

Carbofuran-d3 is an indispensable tool for researchers requiring accurate and reliable quantification of carbofuran. A variety of commercial suppliers provide high-purity Carbofuran-d3 for such analytical applications. The detailed experimental protocols for its use as an internal standard in LC-MS/MS, along with an understanding of the biochemical basis of carbofuran's toxicity through acetylcholinesterase inhibition, provide a comprehensive resource for scientists in environmental monitoring, toxicology, and drug development. The use of stable isotope-labeled standards like Carbofuran-d3 is fundamental to achieving high-quality, reproducible data in modern analytical science.

An In-depth Technical Guide to Carbofuran-d3 (CAS 1007459-98-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and analytical applications of Carbofuran-d3 (CAS 1007459-98-4). This isotopically labeled compound is a critical tool in the quantitative analysis of its parent compound, carbofuran, a widely used carbamate insecticide.

Core Properties

Carbofuran-d3, also known as N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, is a deuterated analog of carbofuran.[1][2] The specific deuteration at the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Carbofuran-d3 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1007459-98-4 | [2] |

| Molecular Formula | C₁₂H₁₂D₃NO₃ | [2][3] |

| Molecular Weight | 224.27 g/mol | [3][4] |

| Appearance | White Crystalline Solid | [5] |

| Melting Point | 150-154°C | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol (when heated) | [2] |

| log P | 1.8 (for Carbofuran) | [1] |

| Purity | ≥98% (Carbofuran), ≥99% deuterated forms (d1-d3) | [2] |

Synonyms

-

2,3-Dihydro-2,2-dimethyl-7-benzofuranol N-methylcarbamate-d3

-

BAY 70143-d3[2]

-

Carbofuran D3 (N-methyl D3)[4]

-

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate

Mechanism of Action (of Carbofuran)

Carbofuran, the non-deuterated parent compound, exerts its biological effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulses.

Carbamates, including carbofuran, act as reversible inhibitors of AChE.[7] The carbamate moiety binds to the serine hydroxyl group in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic process. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.

Handling and Safety

Carbofuran-d3 should be handled with caution in a laboratory setting, following standard safety protocols for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is -20°C for long-term stability.[4]

-

Keep away from heat, sparks, and open flames.

Spills and Disposal

-

In case of a spill, avoid generating dust.

-

Wear appropriate PPE and absorb the spill with an inert material.

-

Collect the material in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Carbofuran-d3 is primarily used as an internal standard in the quantitative analysis of carbofuran residues in various matrices, such as food, water, and soil, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

QuEChERS Sample Preparation for Pesticide Residue Analysis

This protocol is a general guideline based on the widely adopted QuEChERS method.[8][9][10]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN)

-

Carbofuran-d3 internal standard solution (concentration to be optimized based on analytical method)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing sorbents like PSA, C18, GCB)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh a representative homogenized sample (typically 10-15 g) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[8]

-

Internal Standard Spiking: Add a known volume of the Carbofuran-d3 internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salt packet.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.[8]

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.[8]

-

-

Final Extract Preparation:

-

Transfer the purified supernatant into an autosampler vial.

-

The extract may be diluted with mobile phase or solvent-exchanged depending on the analytical instrument requirements.

-

LC-MS/MS Instrumental Analysis

The final extract is analyzed by LC-MS/MS. The specific parameters will need to be optimized for the instrument used.

Typical LC-MS/MS Parameters:

-

LC Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm).[11]

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid or ammonium formate.[11]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for both carbofuran and Carbofuran-d3 need to be determined.

Example MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbofuran | [M+H]⁺ | Specific fragment ion |

| Carbofuran-d3 | [M+H]⁺ | Corresponding fragment ion |

Data Analysis and Quantification

The concentration of carbofuran in the sample is determined by comparing the peak area ratio of the analyte (carbofuran) to the internal standard (Carbofuran-d3) against a calibration curve. The use of an isotopically labeled internal standard like Carbofuran-d3 corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Conclusion

Carbofuran-d3 is an indispensable tool for the accurate and reliable quantification of carbofuran residues in a variety of matrices. Its physicochemical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, while its mass shift allows for precise differentiation by mass spectrometry. Adherence to proper handling and safety procedures is essential. The experimental protocols outlined in this guide, particularly the QuEChERS method coupled with LC-MS/MS analysis, provide a robust framework for researchers, scientists, and drug development professionals working with this important analytical standard.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. Carbofuran-d3 | 1007459-98-4 | Benchchem [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. weber.hu [weber.hu]

- 9. researchgate.net [researchgate.net]

- 10. QuEChERS: About the method [quechers.eu]

- 11. scidar.kg.ac.rs [scidar.kg.ac.rs]

Methodological & Application

Application Note: Quantitative Analysis of Carbofuran in Complex Matrices using Carbofuran-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely used in agriculture. Due to its high toxicity and potential risks to human health and the environment, regulatory bodies have set stringent maximum residue limits (MRLs) for Carbofuran in various commodities.[1][2][3] Accurate and reliable quantification of Carbofuran residues is therefore crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5]

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of LC-MS/MS analysis. The use of an isotopically labeled internal standard, such as Carbofuran-d3, is a highly effective strategy to compensate for these matrix effects.[6] Carbofuran-d3 has nearly identical chemical and physical properties to Carbofuran, causing it to behave similarly during sample preparation and chromatographic separation. This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[6]

This application note provides a detailed protocol for the extraction and quantification of Carbofuran in various complex matrices using Carbofuran-d3 as an internal standard with LC-MS/MS.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[7][8]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Carbofuran-d3 internal standard spiking solution

-

Centrifuge tubes (15 mL and 50 mL)

-

Mechanical shaker

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to reach a total water content of about 80-90%.[7]

-

Add 10 mL of acetonitrile to the sample tube.

-

Add a known amount of Carbofuran-d3 internal standard solution.[7]

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7]

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer into a clean tube for cleanup or direct injection.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional)

For complex matrices, a d-SPE cleanup step can be employed to remove interfering substances.

Materials:

-

Primary secondary amine (PSA) sorbent

-

Magnesium sulfate (MgSO₄), anhydrous

-

Centrifuge tubes (2 mL or 15 mL)

Procedure:

-

Transfer a 1 mL aliquot of the acetonitrile extract from the previous step into a 2 mL centrifuge tube containing PSA and anhydrous MgSO₄.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The supernatant is now ready for LC-MS/MS analysis. Filter the extract through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][6]

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 4.6 mm, 1.8 µm).[4]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[4]

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.[4]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2]

-

MRM Transitions: Specific precursor-to-product ion transitions for Carbofuran and Carbofuran-d3 are monitored. The most intense and specific transitions are selected for quantification and confirmation.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for Carbofuran analysis using Carbofuran-d3 as an internal standard.

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Carbofuran | 222.1 | 165.1 | 149.1 |

| Carbofuran-d3 | 225.1 | 168.1 | - |

Note: Specific transitions may vary slightly depending on the instrument and optimization.

Table 2: Method Validation Data

| Parameter | Result | Reference |

| Linearity (R²) | > 0.99 | [4] |

| Linearity Range | 0.01 - 0.2 µg/mL | [4] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [4] |

| Recovery | 70 - 120% | [4] |

| Precision (RSDr) | < 20% | [4] |

Table 3: Example Recovery and Precision Data in Soil Matrix

| Spiked Concentration (mg/kg) | Average Recovery (%) | Precision (RSDr, %) |

| 0.01 | 92.4 | < 12.11 |

| 0.1 | 89.7 | < 9.81 |

Data adapted from a study on pesticide residues in soil.[4]

Mandatory Visualization

Caption: LC-MS/MS workflow for Carbofuran analysis.

Conclusion

The use of Carbofuran-d3 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Carbofuran in complex matrices. The protocol described, incorporating the QuEChERS extraction method, offers a streamlined and effective approach for sample preparation. The high sensitivity and selectivity of LC-MS/MS, combined with the use of an appropriate internal standard, enable accurate and precise measurements that can meet stringent regulatory requirements. This methodology is well-suited for routine monitoring of Carbofuran residues in food, environmental, and biological samples.

References

Application Note and Protocol: Quantitative Analysis of Carbofuran in Environmental Samples using Isotope Dilution Mass Spectrometry

Introduction